molecular formula C7H9N3O2S B14880098 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B14880098
M. Wt: 199.23 g/mol
InChI Key: NGDVAKUXMJGEOD-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a chemical compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of an ethyl group, two oxo groups, and a carbothioamide group attached to a tetrahydropyrimidine ring.

Preparation Methods

The synthesis of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with thiourea under acidic conditions, followed by cyclization to form the desired pyrimidine ring. The reaction conditions typically include heating the mixture to reflux in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

1-ethyl-2,4-dioxopyrimidine-5-carbothioamide

InChI

InChI=1S/C7H9N3O2S/c1-2-10-3-4(5(8)13)6(11)9-7(10)12/h3H,2H2,1H3,(H2,8,13)(H,9,11,12)

InChI Key

NGDVAKUXMJGEOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C(=S)N

Origin of Product

United States

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